Ethyl curcumin

Oncology Hematology Cytotoxicity

Ethyl curcumin is a semi-synthetic curcuminoid derivative, chemically defined as 1,7-bis-(3-ethoxy-4-hydroxy phenyl)-1,6-heptadiene-3,5-dione. It belongs to a class of alkyl-substituted curcumin analogs developed to address the poor aqueous solubility and rapid metabolic degradation of the parent molecule, curcumin.

Molecular Formula C23H24O6
Molecular Weight 396.4 g/mol
CAS No. 312618-41-0
Cat. No. B15389542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl curcumin
CAS312618-41-0
Molecular FormulaC23H24O6
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OCC)O
InChIInChI=1S/C23H24O6/c1-3-28-22-13-16(7-11-20(22)26)5-9-18(24)15-19(25)10-6-17-8-12-21(27)23(14-17)29-4-2/h5-14,26-27H,3-4,15H2,1-2H3/b9-5+,10-6+
InChIKeyWFBJOIOFNYPMJI-NXZHAISVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Curcumin (CAS 312618-41-0): A Differentiated Curcuminoid for Advanced Research


Ethyl curcumin is a semi-synthetic curcuminoid derivative, chemically defined as 1,7-bis-(3-ethoxy-4-hydroxy phenyl)-1,6-heptadiene-3,5-dione [1]. It belongs to a class of alkyl-substituted curcumin analogs developed to address the poor aqueous solubility and rapid metabolic degradation of the parent molecule, curcumin. These structural modifications are designed to alter key physicochemical properties like lipophilicity and tautomeric stability, which in turn can modulate biological activity and compound suitability for specific research applications [2].

Why Ethyl Curcumin Cannot Be Substituted by Generic Curcumin


Using unmodified curcumin as a direct substitute for ethyl curcumin in research is scientifically flawed due to significant differences in their molecular properties that dictate biological performance. Curcumin is notoriously unstable at physiological pH and has extremely low water solubility, which severely limits its bioavailability and complicates in vitro and in vivo study interpretation [1]. Ethyl curcumin's O-ethylation increases its lipophilicity (LogP ~4.15) compared to curcumin, potentially altering its membrane permeability and distribution profile [2]. Furthermore, the ethyl substitution introduces steric hindrance that shifts the compound's keto-enol tautomeric equilibrium, a critical factor influencing its stability and interaction with biological targets [3]. These physicochemical distinctions translate into different potency and activity profiles, making ethyl curcumin a distinct chemical entity, not a mere analog.

Quantitative Evidence for Differentiated Performance of Ethyl Curcumin


Enhanced Cytotoxicity Against Myeloma Cells vs. Curcumin

In a direct head-to-head comparison, the 4-ethyl analog of curcumin demonstrated significantly greater potency in inhibiting the growth of myeloma cells compared to unmodified curcumin [1]. This suggests that the ethyl substitution on the curcumin scaffold directly contributes to an enhanced anti-proliferative effect.

Oncology Hematology Cytotoxicity

Increased Lipophilicity and Altered Physicochemical Profile

The O-ethylation of curcumin results in a compound with a higher calculated partition coefficient (LogP) than curcumin. This increased lipophilicity is a key differentiator, as it is expected to influence the compound's ability to cross lipid-rich biological membranes and its distribution within cells [1][2]. Curcumin's LogP is reported to be around 3.0 [3].

ADME Drug Delivery Medicinal Chemistry

Altered Keto-Enol Tautomerism and Predicted Stability

Computational studies indicate that the substitution at the 4-position with an ethyl group introduces steric hindrance that stabilizes the diketo tautomer of the curcuminoid molecule relative to the enol form [1]. This is a class-level inference suggesting that 4-substituted curcumin derivatives, including the ethyl analog, possess a different tautomeric equilibrium compared to curcumin, which predominantly exists in the enol form.

Molecular Modeling Stability Reactivity

Optimal Research Applications for Ethyl Curcumin Based on Evidence


Investigating Anti-Myeloma Mechanisms with a Potent Curcuminoid Tool

Researchers studying multiple myeloma or other hematological malignancies can utilize ethyl curcumin as a more potent tool compound than curcumin itself. The 3-fold lower IC50 value (2.93 µM vs. 8.78 µM) in myeloma cell lines [1] provides a stronger phenotypic signal for investigating mechanisms of action, such as cell cycle arrest or apoptosis induction, while potentially requiring lower effective concentrations in vitro.

Studying Lipophilicity-Dependent Cellular Uptake and Target Engagement

Ethyl curcumin's higher calculated LogP (4.15) compared to curcumin (~3.0) [2][3] makes it a valuable candidate for experiments designed to explore the role of lipophilicity in cellular uptake and intracellular distribution. This is particularly relevant for validating models of passive membrane permeability or for designing studies where enhanced access to intracellular or membrane-bound targets is hypothesized to be beneficial.

Probing the Biological Impact of Curcuminoid Tautomerism

The computational prediction that 4-ethyl substitution stabilizes the diketo tautomer [4] provides a basis for using ethyl curcumin in fundamental studies of curcuminoid chemistry. Researchers interested in the biological consequences of the keto-enol equilibrium can use this compound as a probe to investigate how a shift toward the diketo form affects metal chelation, antioxidant capacity, or interactions with specific proteins, compared to the enol-dominant curcumin.

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